Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate
Description
Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic indole derivative with the molecular formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol . The compound features a 4-chloro-3-methylphenoxyacetyl group attached to the nitrogen atom of the indole ring and a methyl ester at the 3-position (Figure 1). Its ChemSpider ID is 1125534, and it is identified by CAS RN 429627-08-5.
Properties
IUPAC Name |
methyl 1-[2-(4-chloro-3-methylphenoxy)acetyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-12-9-13(7-8-16(12)20)25-11-18(22)21-10-15(19(23)24-2)14-5-3-4-6-17(14)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDGKPZTYDSHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The phenoxyacetyl group can be introduced through an acylation reaction using 4-chloro-3-methylphenoxyacetic acid and a suitable acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and phenoxyacetyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-3-carboxylate derivatives, many of which share the core indole scaffold but differ in substituent groups.
Phenoxyacetyl-Substituted Analogs
Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate
- Molecular formula: C₁₈H₁₃Cl₂NO₄
- Molecular weight : 378.21 g/mol
- Key difference: Substitution of the 4-chloro-3-methylphenoxy group with a 2,4-dichlorophenoxy moiety.
- This analog is commercially available for research purposes .
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate
- Molecular formula: C₁₉H₁₇NO₄
- Molecular weight : 323.34 g/mol
- Key difference : Replacement of the chloro and methyl groups with a para-methyl (p-tolyl) substituent.
- This analog is marketed as a fine chemical with 97% purity .
Heterocyclic and Aliphatic Substitutions
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate
- Molecular formula: C₁₅H₁₁NO₄
- Molecular weight : 269.25 g/mol
- Key difference: Substitution of the phenoxyacetyl group with a furan-2-carbonyl moiety.
1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid
- Molecular formula: C₁₉H₁₈ClNO₄
- Molecular weight : 359.80 g/mol
- Key difference : Replacement of the acetyl linker with a propyl chain and a carboxylic acid group at the indole 2-position.
- Implications : The longer aliphatic chain and carboxylic acid group enhance hydrophilicity, making this compound a candidate for salt formation or prodrug development. It has been studied as a myeloid cell leukemia 1 (Mcl1) inhibitor .
Table 1: Comparative Analysis of Key Indole-3-Carboxylate Derivatives
Structural and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) in the target compound and its dichloro analog increase stability and resistance to oxidative degradation compared to the p-tolyl analog (electron-donating methyl group) .
- Linker Flexibility : The acetyl linker in the target compound provides rigidity, whereas the propyl chain in the Mcl1 inhibitor analog allows conformational flexibility, critical for protein-ligand interactions .
- Heterocyclic Diversity : The furan-substituted analog demonstrates how heterocycles can modulate electronic properties and solubility, broadening applicability in drug design .
Biological Activity
Methyl 1-(2-(4-chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate, also known by its CAS number 429627-08-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family and features a chloro-substituted aromatic ring, which is characteristic of many biologically active compounds.
- Molecular Formula : C19H16ClNO4
- Molecular Weight : 357.79 g/mol
- LogP : 5.15 (indicating lipophilicity)
- Rotatable Bonds : 4
These properties suggest that the compound may have significant interactions with biological membranes, which could influence its pharmacokinetics and biological activity.
Antiviral Activity
Research indicates that this compound serves as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. Such inhibitors are crucial in the development of antiretroviral therapies, highlighting the compound's potential in combating viral infections.
Anticonvulsant Effects
Studies have shown that derivatives of this compound exhibit anticonvulsant activity. For instance, methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates, synthesized from this compound, were evaluated for their efficacy in seizure models. The mechanism of action likely involves modulation of neurotransmitter systems.
Antimicrobial Properties
The compound acts as a precursor for various heterocyclic systems that have been evaluated for antimicrobial activity. This includes derivatives that have shown effectiveness against a range of bacterial and fungal pathogens, indicating its utility in developing new antimicrobial agents.
Study on Antiviral Activity
A study conducted on derivatives synthesized from this compound demonstrated promising results against Marek’s disease virus (MDV). The compounds exhibited significant antiviral activity, suggesting potential applications in veterinary medicine.
Anticonvulsant Activity Assessment
In a controlled study, several derivatives were tested using the maximal electroshock seizure (MES) model. Results indicated that certain modifications to the indole structure enhanced anticonvulsant efficacy compared to the parent compound.
| Compound | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylate | Anticonvulsant | High | |
| Various indole derivatives | Antiviral (MDV) | Significant | |
| Heterocyclic systems | Antimicrobial | Effective against bacteria/fungi |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
